molecular formula C18H14N4O B14170537 2-Amino-4-(3-methoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile CAS No. 587008-22-8

2-Amino-4-(3-methoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile

Cat. No.: B14170537
CAS No.: 587008-22-8
M. Wt: 302.3 g/mol
InChI Key: FXLVPSJTDHPSJJ-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both pyridine and carbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-methoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-4-(3-methoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-methoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

587008-22-8

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2-amino-4-(3-methoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C18H14N4O/c1-23-14-6-2-4-12(8-14)15-9-17(13-5-3-7-21-11-13)22-18(20)16(15)10-19/h2-9,11H,1H3,(H2,20,22)

InChI Key

FXLVPSJTDHPSJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=CN=CC=C3

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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